Levulinic acid
Overview
Description
Levulinic acid, also known as 4-oxopentanoic acid, is an organic compound with the formula CH3CCH2CH2CO2H . It is classified as a keto acid and is a white crystalline solid that is soluble in water and polar organic solvents . It is derived from the degradation of cellulose and is a potential precursor to biofuels, such as ethyl levulinate . It is used in the manufacture of nylon, synthetic rubber, plastics, and pharmaceuticals .
Synthesis Analysis
Levulinic Acid can be obtained from biomass . The synthesis of LA has been investigated extensively using homogeneous or heterogeneous catalysts . The highest reported yields of LA are from monosaccharides, polysaccharides, and lignocellulosic biomass . The potential to obtain useful chemical derivatives from levulinic acid is high due to the presence of both a ketone group and a carboxylic acid group .Molecular Structure Analysis
The molecular structure of levulinic acid is a short chain fatty acid with molecular formula C5H8O3 . It consists of a ketone carbonyl group and a carboxylic acid group .Chemical Reactions Analysis
Levulinic acid is a highly reactive platform chemical that can generate secondary chemicals . It can be produced by acid catalysis from renewable resources, such as sugars, lignocellulosic biomass, and waste materials .Physical And Chemical Properties Analysis
Levulinic acid is a white flake crystal that is flammable and hygroscopic . It is soluble in water and alcohol, ether organic solvents . It has a melting point of 37.2 °C and a boiling point of 139140 deg C (lkPa) .Scientific Research Applications
Polymer Chemistry
- Polymer Development : Levulinic acid's use in polymer chemistry is extensive. It's been employed in step-growth polymerization, chain-growth polymerization, as a post-polymerization functionality, and for introducing modifications to sustainable polymers (Hayes & Becer, 2020).
Chemical and Fuel Additives
- Catalytic Upgrading to Chemicals : It's also upgraded catalytically to chemicals and fuel additives, like levulinate esters, δ-aminolevulinic acid, succinic acid, and γ-valerolactone (Pileidis & Titirici, 2016).
- Fuel Additive Synthesis : Levulinic acid derivatives are important in synthesizing energy chemicals, particularly used in fuel formulations due to their properties such as non-toxicity and high-lubricity (Badgujar & Bhanage, 2015).
Biomass Conversion
- Biofuels and High-Value Chemicals : It can be transformed into biofuels and high-value chemicals, with a focus on the transformation of levulinic acid and alkyl levulinate into these products (Yan, Yao, & Fu, 2017).
Biotechnological Applications
- Microbial Biosynthetic Pathways : There's a potential for microbe-based production of levulinic acid. Synthetic biology could be used to implement new-to-nature biosynthetic pathways for its production (Vila-Santa et al., 2021).
Biomass-Derived Applications
- Drug Synthesis : Levulinic acid, derived from biomass, is crucial in synthesizing a range of drugs and medical materials (Zhang et al., 2021).
Catalysis and Chemical Synthesis
- Esterification and Transesterification : Levulinic acid is involved in various catalytic processes like esterification and transesterification, important in the synthesis of solvents, additives, and plasticizers (Melchiorre et al., 2020).
Industrial and Environmental Applications
- Biphasic Hydrothermal Process : A novel approach to biphasic hydrothermal processing was developed for levulinic acid production, showing its significance in the biorefinery cycle (Licursi et al., 2018).
Research on Conversion Processes
- Conversion to Levulinic Acid : Research has been conducted on the conversion of various biomass sources like Quercus mongolica and sugarcane bagasse into levulinic acid, showcasing its potential as a sustainable chemical from renewable resources (Jeong et al., 2017); (Anggorowati et al., 2018).
Safety And Hazards
Levulinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Protective measures include wearing protective clothing, eye protection, face protection, and protective gloves .
Future Directions
Levulinic acid is one of the most promising biomass-derived platform chemicals owing to its wider convertibility to a large number of commodity chemicals . It has paramount importance in the global economy . Various processes have been developed to produce LA and its derivatives from different sugars and cellulosic feedstocks . Efforts should be made to develop robust catalysts and reaction systems in order to improve the reaction selectivity .
properties
IUPAC Name |
4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXCMJARBKPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19856-23-6 (hydrochloride salt), 591-64-0 (calcium salt) | |
Record name | Levulinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123762 | |
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DSSTOX Substance ID |
DTXSID8021648 | |
Record name | 4-Oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, Solid; Product of industry is yellow; mp = 33-35 deg C; [Merck Index] Solid; mp = 30-33 deg C; [Sigma-Aldrich MSDS], Solid, yellow to brown liquid which may congeal; with mild caramellic odour | |
Record name | Pentanoic acid, 4-oxo- | |
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Record name | Levulinic acid | |
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Record name | Levulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Levulinic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
245.00 to 246.00 °C. @ 760.00 mm Hg | |
Record name | Laevulinic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02239 | |
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Record name | Levulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |
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Solubility |
soluble in water, alcohol, and oil, 1 mL in 1 mL 95% alcohol (in ethanol) | |
Record name | Levulinic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.136-1.147 (20°) | |
Record name | Levulinic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1110/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
Levulinic acid | |
CAS RN |
123-76-2 | |
Record name | Levulinic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=123-76-2 | |
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Record name | Levulinic acid | |
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Record name | Laevulinic Acid | |
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Record name | LEVULINIC ACID | |
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Record name | Pentanoic acid, 4-oxo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021648 | |
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Record name | 4-oxovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.228 | |
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Record name | LEVULINIC ACID | |
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Record name | Levulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 - 33 °C | |
Record name | Laevulinic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02239 | |
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Record name | Levulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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